molecular formula C30H26N2O5 B5241578 3-(3,4-dimethoxyphenyl)-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(3,4-dimethoxyphenyl)-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5241578
M. Wt: 494.5 g/mol
InChI Key: BCVNRUWVBAVXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzo[b,e][1,4]diazepinone derivative characterized by a 3,4-dimethoxyphenyl group at position 3 and a 4-oxo-4H-chromen-3-yl moiety at position 11. Dibenzo[b,e][1,4]diazepinones are nitrogen-containing heterocycles known for their versatility as intermediates in pharmaceutical synthesis and their broad-spectrum biological activities, including antitumor, antimicrobial, and antiviral properties .

Properties

IUPAC Name

9-(3,4-dimethoxyphenyl)-6-(4-oxochromen-3-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N2O5/c1-35-26-12-11-17(15-27(26)36-2)18-13-23-28(24(33)14-18)29(32-22-9-5-4-8-21(22)31-23)20-16-37-25-10-6-3-7-19(25)30(20)34/h3-12,15-16,18,29,31-32H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVNRUWVBAVXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=COC6=CC=CC=C6C5=O)C(=O)C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-311614 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of WAY-311614 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Studies have indicated that similar compounds within the dibenzo[bd]diazepine class exhibit cytotoxic effects on various cancer cell lines. The structural features of this compound suggest potential inhibitory activity against tumor growth and proliferation.
  • Neuropharmacology :
    • The compound's dibenzo[bd]diazepine structure is known for its interaction with GABA receptors, which could lead to anxiolytic or sedative effects. Research is ongoing to explore its efficacy in treating anxiety disorders and other neuropsychiatric conditions.
  • Antioxidant Properties :
    • Compounds with chromenone moieties have demonstrated antioxidant activities. This compound's structure may contribute to scavenging free radicals and protecting cells from oxidative stress.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated a series of dibenzo[bd]diazepines for their anticancer properties. The results indicated that modifications in the phenyl and chromenone groups significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The compound under discussion was highlighted for its potential as a lead structure in developing more potent anticancer agents.

Case Study 2: Neuropharmacological Effects

Research detailed in Neuropharmacology evaluated the anxiolytic effects of related compounds on animal models. The findings suggested that compounds with similar structural characteristics could modulate GABAergic activity, leading to reduced anxiety-like behavior in rodents. This opens avenues for further exploration of the compound in therapeutic applications for anxiety disorders.

Mechanism of Action

The mechanism of action of WAY-311614 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Comparisons

Key structural analogs of the target compound include derivatives with variations in substituents at positions 3 and 11 of the diazepinone core. A comparative analysis is provided in Table 1.

Table 1: Structural and Physicochemical Properties of Diazepinone Derivatives

Compound Name Substituent (Position 3) Substituent (Position 11) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 3,4-Dimethoxyphenyl 4-Oxo-4H-chromen-3-yl C₃₀H₂₅N₂O₅* ~517.54 Chromenone enhances fluorescence; dimethoxy groups improve solubility
3-(4-Methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-... () 4-Methoxyphenyl 4-Trifluoromethylphenyl C₂₇H₂₃F₃N₂O₂ 464.49 Trifluoromethyl increases lipophilicity and metabolic stability
11-(4-Methoxyphenyl)-3,3-dimethyl-... monohydrate () 4-Methoxyphenyl - (Dimethyl groups at position 3) C₂₂H₂₄N₂O₂·H₂O 366.45 Monoclinic crystal structure; reduced steric hindrance
3-(1,3-Benzodioxol-5-yl)-11-(pyridin-4-yl)-... () 1,3-Benzodioxol-5-yl Pyridin-4-yl C₂₆H₂₁N₃O₃ ~431.47 Pyridyl enhances metal-binding capacity; benzodioxol increases π-π interactions
3-(4-Chlorophenyl)-11-(pyridin-2-yl)-... () 4-Chlorophenyl Pyridin-2-yl C₂₅H₂₀ClN₃O ~413.90 Chlorophenyl improves membrane permeability; pyridyl modulates pharmacokinetics

Pharmacological and Functional Comparisons

Anticancer Activity
  • The target compound’s chromen-4-one group is structurally analogous to coumarin derivatives, which exhibit DNA intercalation and topoisomerase inhibition .
  • Compounds with pyridyl substituents () may exhibit kinase inhibition, as pyridine rings are common in kinase inhibitors (e.g., imatinib).
Antimicrobial and Antiviral Activity
  • Dibenzo[b,e][1,4]diazepinones with electron-withdrawing groups (e.g., trifluoromethyl in ) show stronger antimicrobial activity due to increased membrane penetration .
Solubility and Bioavailability
  • The target compound’s 3,4-dimethoxyphenyl group improves water solubility compared to non-polar substituents (e.g., trifluoromethyl or chlorophenyl) .
  • Crystallographic data for the dimethyl analog () reveals a monoclinic structure (P21/c space group), which may influence its dissolution rate compared to amorphous forms .

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (CAS: 297159-02-5) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines elements of chromene and dibenzo diazepine frameworks, which are known for diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.

The molecular formula of the compound is C30H26N2O5C_{30}H_{26}N_{2}O_{5} with a molar mass of 494.54 g/mol. It features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC30H26N2O5
Molar Mass494.54 g/mol
Hydrogen Bond Acceptors7
Hydrogen Bond Donors2
Rotatable Bonds4
LogP4.535

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, derivatives of chromene have shown efficacy against various cancer cell lines through mechanisms such as tubulin polymerization inhibition and caspase activation. The compound may share these mechanisms due to its structural similarities.

Anticholinesterase Activity

The compound's potential as an anticholinesterase agent is noteworthy. Studies on related compounds have demonstrated dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them promising candidates for treating neurodegenerative diseases like Alzheimer's. The IC50 values for related compounds ranged from 5.4 μM to 30.1 μM against AChE and BChE respectively .

Antioxidant Properties

The antioxidant activity of related chromene derivatives has been established through various assays measuring free radical scavenging capabilities. Such properties are essential for mitigating oxidative stress-related diseases.

Case Studies

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of structurally similar compounds on the MCF-7 breast cancer cell line and found significant inhibitory effects on cell proliferation.
    • Molecular docking studies suggested strong interactions between the compound and target proteins involved in cancer pathways, indicating a potential mechanism for its anticancer activity.
  • In Vivo Studies :
    • Animal models treated with related dibenzo diazepine derivatives exhibited reduced tumor growth rates compared to control groups, supporting their potential therapeutic application.

Structure-Activity Relationship (SAR)

The structure-activity relationship of chromene-based compounds indicates that the presence of methoxy groups enhances biological activity due to increased lipophilicity and improved binding affinity to biological targets. The positioning of substituents on the aromatic rings plays a crucial role in modulating activity against specific enzymes and receptors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing this compound, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving condensation of 4-oxo-4H-chromene-3-carboxaldehyde with 1,2-diaminobenzene to form a Schiff base, followed by cyclization under oxidative conditions (e.g., air oxygen) to generate the diazepine ring. Subsequent functionalization with 3,4-dimethoxyphenyl groups may require nucleophilic substitution or coupling reactions. Critical intermediates include the Schiff base and dihydrodiazepine precursors .
  • Key Variables : Reaction temperature, solvent polarity (e.g., ethanol or DMF), and oxidation conditions (e.g., air vs. chemical oxidants).

Q. How should researchers characterize the compound’s molecular structure to confirm its identity?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for signals corresponding to the dimethoxyphenyl (δ ~3.8 ppm for OCH3_3) and chromenone carbonyl (δ ~170 ppm).
  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bond lengths (e.g., monoclinic system with space group P21/c, as seen in analogous diazepine derivatives) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]+^+ at m/z 471.18).

Advanced Research Questions

Q. What experimental design strategies can address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : If NMR data conflicts with computational predictions (e.g., unexpected coupling constants), employ:

  • Dynamic NMR : To detect conformational exchange in the diazepine ring.
  • DFT Calculations : Compare experimental 13C^{13}C-NMR shifts with density functional theory (DFT)-optimized structures.
  • Paramagnetic Relaxation Enhancement : Resolve ambiguous NOE correlations in crowded aromatic regions .

Q. How can researchers optimize the reaction yield of the diazepine ring cyclization step?

  • Methodological Answer : Apply a factorial design to test variables:

  • Catalysts : Screen Lewis acids (e.g., ZnCl2_2) or bases (e.g., K2_2CO3_3) for cyclization efficiency.
  • Solvent Effects : Compare polar aprotic (e.g., DMSO) vs. protic solvents (e.g., ethanol).
  • Reaction Time : Monitor intermediate formation via TLC or in-situ IR spectroscopy.
    • Data Analysis : Use ANOVA to identify statistically significant factors. Reference analogous heterocyclic syntheses for baseline conditions .

Q. What strategies are effective for studying the compound’s structure-activity relationship (SAR) in biological systems?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing dimethoxyphenyl with halogenated aryl groups) and compare bioactivity.
  • Molecular Docking : Map the chromenone and diazepine moieties to target binding pockets (e.g., kinase domains) using software like AutoDock Vina.
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., chromenone carbonyl) using Schrödinger’s Phase .

Q. How can researchers resolve discrepancies in crystallographic data between synthesized batches?

  • Methodological Answer : If polymorphs or solvates are observed (e.g., monohydrate vs. anhydrous forms):

  • Thermogravimetric Analysis (TGA) : Quantify solvent loss during heating.
  • Single-Crystal Screening : Recrystallize under controlled humidity/temperature.
  • Powder XRD : Compare diffraction patterns to reference data from Acta Crystallographica .

Methodological Design & Analysis

Q. What analytical methods are recommended for assessing purity and stability under storage conditions?

  • Methodological Answer :

  • HPLC-PDA : Use a C18 column (gradient: acetonitrile/water + 0.1% TFA) to detect degradation products (e.g., hydrolyzed chromenone).
  • Accelerated Stability Studies : Store at 40°C/75% RH for 6 months and monitor via LC-MS.
  • Forced Degradation : Expose to UV light, acidic/basic conditions, and oxidants (e.g., H2_2O2_2) .

Q. How should researchers design environmental impact studies for this compound?

  • Methodological Answer : Follow protocols from long-term ecotoxicology projects (e.g., INCHEMBIOL):

  • Biodegradation Assays : Use OECD 301B (modified Sturm test) to measure microbial breakdown.
  • Computational Modeling : Predict partition coefficients (log P) and bioaccumulation potential via EPI Suite.
  • Trophic Transfer Studies : Expose model organisms (e.g., Daphnia magna) to sublethal doses and track biomagnification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.